Asenapine maleate

Description

Evolution of Atypical Antipsychotic Research

The field of antipsychotic research has undergone a significant evolution. The first generation of antipsychotics, often referred to as "typical" antipsychotics, emerged in the 1950s with the discovery of chlorpromazine. mdpi.com While effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, these medications were often associated with significant movement-related side effects. ourworldindata.org

The development of clozapine (B1669256) in the 1950s, and its introduction in the United States in 1990, marked the beginning of the "atypical" antipsychotic era. ourworldindata.org Clozapine demonstrated efficacy against both positive and negative symptoms of schizophrenia with a lower risk of movement side effects, inspiring further research and development in this area. ourworldindata.org The atypical antipsychotics that followed, including risperidone, olanzapine (B1677200), and quetiapine, were designed to offer similar or improved efficacy with a more favorable side effect profile. researchgate.netwikipedia.org These agents generally exhibit a broader range of action on various neurotransmitter receptors in the brain, not limited to just dopamine (B1211576) D2 receptors. ourworldindata.org This multi-receptor activity is a hallmark of atypical antipsychotics and is believed to contribute to their unique therapeutic profiles. nih.gov

Contextualization of Asenapine (B1667633) Maleate (B1232345) within Neuropharmacological Discovery

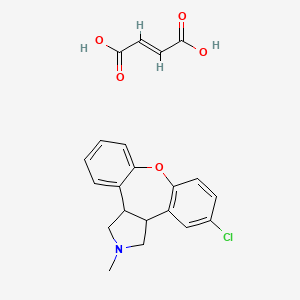

Asenapine maleate, chemically a dibenzo-oxepino pyrrole, represents a distinct structural class among atypical antipsychotics. drugbank.comfda.gov It was developed from the structural modification of the antidepressant mianserin (B1677119). thepharmstudent.com Asenapine was approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of schizophrenia and acute manic or mixed episodes of bipolar I disorder. nih.govdrugbank.com

A key feature that distinguishes asenapine is its unique receptor binding profile. It demonstrates high affinity for a wide array of serotonin (B10506), dopamine, adrenergic, and histamine (B1213489) receptors, while having negligible affinity for muscarinic cholinergic receptors. fda.govpsychopharmacologyinstitute.com This broad-spectrum receptor antagonism, particularly the potent blockade of both dopamine D2 and serotonin 5-HT2A receptors, is thought to be the primary mechanism behind its antipsychotic and mood-stabilizing effects. mdpi.commedex.com.bd The development of a sublingual formulation for asenapine was a crucial step to overcome its extensive first-pass metabolism and low oral bioavailability. fda.gov

Table 1: Receptor Binding Affinities of Asenapine

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 0.06 |

| Serotonin 5-HT2C | 0.03 |

| Serotonin 5-HT6 | 0.25 |

| Serotonin 5-HT7 | 0.13 |

| Serotonin 5-HT1A | 2.5 |

| Dopamine D2 | 1.3 |

| Dopamine D3 | 0.42 |

| Dopamine D4 | 1.1 |

| Histamine H1 | 1.0 |

| Adrenergic α1 | 1.2 |

| Adrenergic α2 | 1.2 |

This table is populated with data from a study assessing the in vitro pharmacology of asenapine. psychopharmacologyinstitute.com

Current Research Trajectories and Gaps for this compound

Current research on this compound is exploring several avenues to further understand and enhance its therapeutic potential. One significant area of investigation is its potential efficacy in treating cognitive dysfunction associated with schizophrenia, a symptom domain where many other antipsychotics have shown limited benefit. nih.gov Studies are examining its effects on neural oscillations, which are believed to be important for normal cognitive function. nih.gov

Another major focus of ongoing research is the development of novel drug delivery systems to improve its bioavailability and patient adherence. sci-hub.se Approaches being explored include transdermal patches and nanostructured lipid carriers (NLCs) designed for enhanced brain delivery. tandfonline.compatsnap.com Research into NLCs has shown promise in significantly increasing oral bioavailability and sustained drug release. tandfonline.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H20ClNO5 |

|---|---|

Molecular Weight |

401.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GMDCDXMAFMEDAG-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Fundamental Neuropharmacological Research of Asenapine Maleate

Receptor Binding and Affinity Profiling

Dopaminergic Receptor Interactions (D1, D2, D3, D4)

Asenapine (B1667633) demonstrates high affinity for all four major dopamine (B1211576) receptor subtypes. hres.cawikidoc.org Research indicates its binding affinity (Ki) for D2A and D2B receptors is 1.3 nM and 1.4 nM, respectively. hres.cawikidoc.orgsci-hub.sedrugs.com It exhibits an even higher affinity for the D3 receptor, with a Ki value of 0.42 nM. hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com The affinity for D4 and D1 receptors is also significant, with Ki values of 1.1 nM and 1.4 nM, respectively. hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com The antagonistic activity of asenapine at these receptors, particularly the D2 receptor, is thought to be central to its antipsychotic properties. patsnap.com Long-term administration of asenapine has been shown to increase D1-like, D2, and D4 receptor binding in various regions of the rat brain in a dose-dependent manner. researchgate.net

Table 1: Asenapine Binding Affinities at Dopaminergic Receptors

Serotonergic Receptor Interactions (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, 5-HT7)

Asenapine possesses a broad and potent affinity for a multitude of serotonin (B10506) receptors. hres.cawikidoc.org It displays very high affinity for the 5-HT2C (Ki = 0.03 nM), 5-HT2A (Ki = 0.07 nM), and 5-HT7 (Ki = 0.11 nM) receptors. hres.cawikidoc.orgsci-hub.sedrugs.com Significant affinity is also observed for the 5-HT2B (Ki = 0.18 nM), 5-HT6 (Ki = 0.25 nM), 5-HT5A (Ki = 1.6 nM), 5-HT1A (Ki = 2.5 nM), and 5-HT1B (Ki = 2.7 nM) receptors. hres.cawikidoc.orgsci-hub.sedrugs.com The high ratio of 5-HT2A to D2 receptor binding affinity is a characteristic feature of many atypical antipsychotics, and asenapine exhibits a 19-fold higher affinity for the 5-HT2A receptor. dovepress.comnih.gov This potent antagonism at various 5-HT receptors is believed to contribute to its therapeutic effects. patsnap.com

Table 2: Asenapine Binding Affinities at Serotonergic Receptors

| Receptor | Ki (nM) | pKi |

|---|---|---|

| 5-HT1A | 2.5 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 8.6 nih.govselleckchem.comadooq.com |

| 5-HT1B | 2.7 hres.cahres.ca | 8.4 nih.govselleckchem.comadooq.com |

| 5-HT2A | 0.07 hres.cawikidoc.orgsci-hub.sedrugs.com | 10.2 nih.govselleckchem.comadooq.com |

| 5-HT2B | 0.18 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.8 nih.govselleckchem.comadooq.com |

| 5-HT2C | 0.03 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 10.5 nih.govselleckchem.comadooq.com |

| 5-HT5 | 1.6 hres.capsychopharmacologyinstitute.com | 8.8 nih.govselleckchem.com |

| 5-HT6 | 0.25 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 9.6 nih.govselleckchem.com |

| 5-HT7 | 0.11 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.9 nih.govselleckchem.comadooq.com |

Adrenergic Receptor Interactions (α1A, α2A, α2B, α2C)

Asenapine also demonstrates high affinity for several adrenergic receptors. wikidoc.orgijmca.com It binds to α1A, α2A, and α2C receptors with a Ki of 1.2 nM for each. hres.cawikidoc.orgsci-hub.sedrugs.com Notably, its affinity for the α2B-adrenergic receptor is even higher, with a Ki value of 0.33 nM. hres.cawikidoc.orgsci-hub.sedrugs.com The antagonist activity at these receptors may contribute to some of the clinical effects of asenapine. hres.catga.gov.au

Table 3: Asenapine Binding Affinities at Adrenergic Receptors

| Receptor | Ki (nM) | pKi |

|---|---|---|

| α1A | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 adooq.com |

| α2A | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 nih.govselleckchem.comadooq.com |

| α2B | 0.33 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.5 nih.govselleckchem.comadooq.com |

| α2C | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 nih.govselleckchem.comadooq.com |

Histaminergic Receptor Interactions (H1, H2)

Asenapine exhibits a high affinity for the histamine (B1213489) H1 receptor, with a Ki value of 1.0 nM. wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.com This potent H1 antagonism is associated with the sedative effects observed with the drug. patsnap.comnih.govtga.gov.au Uniquely among atypical antipsychotics, asenapine also shows a moderate affinity for the H2 receptor, with a Ki value of 6.2 nM. wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.comijmca.com

Table 4: Asenapine Binding Affinities at Histaminergic Receptors

| Receptor | Ki (nM) | pKi |

|---|---|---|

| H1 | 1.0 wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.com | 9.0 nih.govselleckchem.comadooq.com |

| H2 | 6.2 wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.comijmca.com | 8.2 nih.govselleckchem.comadooq.com |

Absence of Appreciable Muscarinic Cholinergic Receptor Affinity

A distinguishing feature of asenapine's receptor profile is its lack of any significant affinity for muscarinic cholinergic receptors. nih.govcpn.or.kreuropa.eudovepress.comijmca.comdrugbank.comnps.org.au The reported Ki value for the M1 muscarinic receptor is 8128 nM, indicating a very low affinity. hres.canih.govpsychopharmacologyinstitute.comnih.gov This lack of muscarinic receptor binding is thought to contribute to a potentially more favorable cognitive profile compared to some other antipsychotics. nih.gov

Comparative In Vitro Receptor Selectivity Research

When compared to other atypical antipsychotics like risperidone, olanzapine (B1677200), quetiapine, and clozapine (B1669256), asenapine demonstrates a unique receptor binding signature. nih.govhres.ca It has a broader and more potent interaction with a range of human 5-HT receptors. hres.catga.gov.au For instance, relative to its affinity for the D2 receptor, asenapine shows a higher affinity for the 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. nih.govmedchemexpress.com Unlike olanzapine and clozapine, which have high affinity for 5-HT2C and H1 receptors, asenapine's liability for weight gain is substantially less. dovepress.comnih.gov Furthermore, its lack of affinity for muscarinic receptors contrasts with olanzapine, quetiapine, and clozapine. hres.catga.gov.au Asenapine is also the only one of these agents with a notable affinity for H2 receptors. nih.govtga.gov.au

Molecular and Cellular Mechanism Investigations

Antagonist Activity Mechanisms at Key Receptors

Asenapine demonstrates high affinity for a wide array of receptors, acting as an antagonist at most of them. nih.govwikipedia.org Research indicates that asenapine is a potent antagonist at various serotonin, dopamine, and adrenergic receptors. nih.govspringer.com

Key research findings highlight asenapine's potent antagonist activity at several key receptors:

Serotonin Receptors: Asenapine exhibits particularly high affinity and antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. researchgate.netpsikofarmakoloji.org Its high affinity for the 5-HT2A receptor, relative to the D2 receptor, is a characteristic feature of atypical antipsychotics. nih.gov The antagonism of various 5-HT receptors is thought to contribute to its effects on mood and cognition. patsnap.com

Dopamine Receptors: Asenapine is a potent antagonist of dopamine D2, D3, and D4 receptors. nih.govpsikofarmakoloji.org The blockade of D2 receptors is a cornerstone of its antipsychotic properties, helping to alleviate the positive symptoms of psychosis. patsnap.comnih.gov

Adrenergic Receptors: The compound also shows significant antagonist activity at α1- and α2-adrenergic receptors. nih.govspringer.com Antagonism at α2-adrenoceptors, in particular, may play a role in modulating the release of norepinephrine (B1679862) and improving certain symptoms. patsnap.comnih.gov

Histamine Receptors: Asenapine is a potent antagonist of the histamine H1 receptor. patsnap.com

The following table summarizes the binding affinities (pKi) of asenapine for various human receptors, indicating its potent interaction with these targets. A higher pKi value signifies a stronger binding affinity.

| Receptor Family | Receptor Subtype | Binding Affinity (pKi) |

| Serotonin | 5-HT1A | 8.6 |

| 5-HT1B | 8.4 | |

| 5-HT2A | 10.2 | |

| 5-HT2B | 9.8 | |

| 5-HT2C | 10.5 | |

| 5-HT5A | 8.8 | |

| 5-HT6 | 9.5 | |

| 5-HT7 | 9.9 | |

| Dopamine | D1 | 8.9 |

| D2 | 8.9 | |

| D3 | 9.4 | |

| D4 | 9.0 | |

| Adrenergic | α1 | 8.9 |

| α2A | 8.9 | |

| α2B | 9.5 | |

| α2C | 8.9 | |

| Histamine | H1 | 9.0 |

| H2 | 8.2 |

Data sourced from references wikipedia.orgnih.gov.

Partial Agonism Research (e.g., 5-HT1A)

In addition to its widespread antagonist activity, research has identified that asenapine acts as a partial agonist at the serotonin 5-HT1A receptor. nih.govwikipedia.org This is a notable feature shared with only a few other atypical antipsychotics. psikofarmakoloji.org The partial agonism at 5-HT1A receptors may contribute to the mood-stabilizing and potential anxiolytic effects of the drug. patsnap.comcambridge.org Studies have shown that this action can stimulate somatostatin (B550006) secretion and may play a role in the regulation of certain enzymes. researchgate.net Preclinical research suggests that the anxiolytic-like effects of asenapine may be mediated through its activity at both 5-HT1A and 5-HT2C receptors. cambridge.org

Influence on Neurotransmitter Efflux in Preclinical Models

Preclinical studies, primarily using microdialysis in rats, have demonstrated that asenapine can significantly influence the release of key neurotransmitters in specific brain regions. tandfonline.comnih.gov These effects are thought to be a downstream consequence of its receptor binding profile.

Asenapine has been shown to increase the efflux of dopamine in the medial prefrontal cortex (mPFC) and the hippocampus in a dose-dependent manner. nih.govnih.gov Specifically, doses of 0.05, 0.1, and 0.5 mg/kg were effective in elevating dopamine levels in these regions. nih.gov In the nucleus accumbens (NAc), only the higher dose of 0.5 mg/kg produced a significant increase in dopamine efflux. nih.gov This preferential increase in cortical dopamine release is a characteristic shared with other atypical antipsychotics and is hypothesized to contribute to improvements in cognitive and negative symptoms. nih.govnih.gov The effect of asenapine on dopamine efflux appears to be linked to its indirect agonism at 5-HT1A receptors. nih.gov

Asenapine has been observed to increase the efflux of acetylcholine (B1216132) in the medial prefrontal cortex at doses of 0.1 and 0.5 mg/kg. nih.govresearchgate.net In the hippocampus, an increase in acetylcholine efflux was noted at the 0.5 mg/kg dose. nih.gov Notably, asenapine did not increase acetylcholine release in the nucleus accumbens at the doses tested. nih.gov This preferential cortical and hippocampal increase in acetylcholine is another feature it shares with some atypical antipsychotics. tandfonline.comnih.gov The effect of asenapine on acetylcholine efflux has also been linked to its indirect 5-HT1A agonism. nih.gov Importantly, asenapine has very low affinity for muscarinic acetylcholine receptors, meaning it is less likely to cause anticholinergic side effects. wikipedia.orgpsikofarmakoloji.org

Glutamatergic Neurotransmission Potentiation

Asenapine maleate (B1232345) has been shown to potentiate glutamatergic neurotransmission, a key area of investigation for understanding its therapeutic effects. nih.govmdpi.com Research indicates that asenapine does not directly increase glutamate (B1630785) efflux in brain regions like the medial prefrontal cortex (mPFC) or the nucleus accumbens (NAc). researchgate.net Instead, its influence on the glutamate system appears to be more nuanced, involving the modulation of glutamate receptor function. nih.govhres.ca

In preclinical studies using rat cortical pyramidal cells, asenapine was found to enhance N-methyl-D-aspartate (NMDA) receptor-evoked current responses. hres.canih.gov Specifically, a low concentration (5 nM) of asenapine significantly facilitated NMDA-induced currents. nih.gov This potentiation is not a direct action on the NMDA receptor itself but is believed to be an indirect mechanism. hres.ca Research suggests this facilitation is dependent on dopamine, particularly the activation of D1 receptors. nih.govresearchgate.net The asenapine-induced enhancement of NMDA currents was blocked by the D1 receptor antagonist SCH23390. nih.gov Furthermore, asenapine was shown to reverse the functional hypoactivity of cortical NMDA receptors induced by phencyclidine (PCP), a noncompetitive NMDA receptor antagonist. nih.gov

In addition to its effects on NMDA receptors, chronic administration of asenapine leads to dose-dependent and region-specific changes in ionotropic glutamate receptors, including 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl) propionic acid (AMPA) receptors. nih.govhres.ca Long-term treatment has been associated with increases in AMPA receptor binding in certain brain regions. nih.gov These alterations in glutamate receptor levels are thought to be secondary to asenapine's primary interactions with other neurotransmitter systems, such as serotonin and dopamine, which are known to modulate glutamatergic activity. tga.gov.au

Investigation of Receptor Expression and Regulation following Asenapine Maleate Exposure in Preclinical Models

Chronic exposure to this compound in preclinical models induces significant regulatory changes in the expression of various neurotransmitter receptors. mdpi.comnih.govnih.gov These neuroadaptations are believed to contribute to its long-term therapeutic profile.

Studies in rats have demonstrated that repeated asenapine administration leads to a distinct pattern of receptor regulation in different brain areas. nih.govresearchgate.net A notable finding is the upregulation of dopamine D2 receptors in regions like the nucleus accumbens and caudate putamen. researchgate.netunl.edu This is accompanied by an upregulation of D1-like receptors. researchgate.netthepharmstudent.com This dual upregulation of D1 and D2 receptors is hypothesized to be associated with a lower propensity for producing extrapyramidal symptoms. researchgate.netthepharmstudent.com Furthermore, repeated treatment increases D4 receptor binding in the nucleus accumbens, caudate putamen, and hippocampus. researchgate.net

In parallel with its effects on dopamine receptors, chronic asenapine treatment also modulates serotonin receptors. A downregulation of 5-HT2A receptor binding has been observed in the medial prefrontal cortex. unl.edunih.gov This effect, combined with a high 5-HT2A to D2 receptor occupancy ratio, is a characteristic shared with other atypical antipsychotics. nih.gov

Interestingly, despite having no significant direct affinity for muscarinic cholinergic receptors, chronic asenapine administration has been found to increase muscarinic receptor binding in the frontal cortex and hippocampal regions of rats. nih.govfda.gov This suggests an indirect regulatory mechanism. nih.gov

The table below summarizes the observed changes in receptor expression following chronic asenapine administration in preclinical models.

| Receptor Family | Receptor Subtype | Observed Regulation | Brain Region(s) | Citation(s) |

| Dopamine | D1-like | Upregulation | Not specified | thepharmstudent.com, researchgate.net |

| D2 | Upregulation | Nucleus Accumbens, Caudate Putamen, Medial Prefrontal Cortex | researchgate.net, unl.edu, nih.gov | |

| D4 | Upregulation | Nucleus Accumbens, Caudate Putamen, Hippocampus | researchgate.net | |

| Serotonin | 5-HT2A | Downregulation | Medial Prefrontal Cortex | unl.edu, nih.gov |

| Glutamate | NMDA | Decreased Binding | Frontal Cortex, Hippocampus | nih.gov |

| AMPA | Increased Binding | Frontal Cortex, Hippocampus | nih.gov | |

| Cholinergic | Muscarinic | Increased Binding | Frontal Cortex, Hippocampus | nih.gov |

These dynamic changes in receptor populations highlight the complex neuroplasticity that occurs following prolonged asenapine exposure. mdpi.comnih.gov

Studies on Specific Protein or Enzyme Interactions beyond Receptors

Beyond its interaction with neurotransmitter receptors, the metabolic profile of this compound is primarily defined by its interaction with specific enzymes. The primary metabolic pathways for asenapine are direct glucuronidation and oxidative metabolism. nih.goveuropa.eupom.go.id

The main enzyme responsible for the direct glucuronidation of asenapine is UDP-glucuronosyltransferase 1A4 (UGT1A4). medscape.commedcentral.comdrugbank.com Oxidative metabolism is mediated predominantly by the cytochrome P450 (CYP) isoenzyme CYP1A2, with lesser contributions from CYP3A4 and CYP2D6. nih.goveuropa.eumedcentral.com Asenapine itself is considered a weak inhibitor of CYP2D6 and does not appear to induce CYP1A2 or CYP3A4. pom.go.idmedcentral.com

In vitro studies have shown that asenapine can directly inhibit CYP1A2 and CYP2D6 in liver microsomes. mdpi.com However, prolonged in vivo treatment in preclinical models has demonstrated a down-regulation of liver cytochrome P450 enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A. researchgate.net This suggests that chronic asenapine treatment may slow its own metabolism over time. researchgate.net The interaction with CYP enzymes is clinically relevant, as co-administration with strong inhibitors of these pathways, such as the CYP1A2 inhibitor fluvoxamine, can increase asenapine plasma concentrations. nih.govmedicines.org.uk

The table below details the key enzymes involved in asenapine metabolism and the nature of the interaction.

| Enzyme/Protein | Family | Role/Interaction | Citation(s) |

| UGT1A4 | UDP-glucuronosyltransferase | Primary enzyme for direct glucuronidation of asenapine. | medscape.com, medcentral.com, drugbank.com |

| CYP1A2 | Cytochrome P450 | Predominant enzyme for oxidative metabolism of asenapine. | medcentral.com, europa.eu, nih.gov |

| CYP3A4 | Cytochrome P450 | Minor contributor to oxidative metabolism. | medcentral.com, europa.eu, nih.gov |

| CYP2D6 | Cytochrome P450 | Minor contributor to oxidative metabolism; weakly inhibited by asenapine. | medcentral.com, pom.go.id, nih.gov |

More recent research has also explored asenapine's potential interaction with other proteins. One study, using docking simulations and enzymatic assays, identified asenapine as a potential inhibitor of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKIIα and CaMKIIβ) in the micromolar range, suggesting it could be a lead compound for developing new CaMKII inhibitors. asu.edu.joopenmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) Research

Derivational Studies from Precursor Compounds (e.g., Mianserin)

This compound is a tetracyclic compound belonging to the dibenzo-oxepino-pyrrole chemical class. nih.govfda.gov Its development originated from structural modifications of the tetracyclic antidepressant, mianserin (B1677119). nih.govthepharmstudent.comresearchgate.netwikipedia.org Mianserin itself is known for its complex pharmacology, including effects on serotonergic, histaminergic, and adrenergic receptors. The structural alteration from mianserin to create asenapine (also known as Org 5222) was undertaken by Organon laboratories with the goal of producing a novel psychopharmacological agent with a profile suitable for treating psychosis. nih.govthepharmstudent.com This chemical derivation is a key aspect of asenapine's history, linking its structural backbone to an established class of psychoactive compounds while endowing it with a unique receptor binding profile. nih.gov

Computational and Ligand-Based SAR Modeling

Computational methods have been employed to understand the structure-activity relationships of asenapine. Pharmacophore modeling, a ligand-based drug design technique, has been used to identify the crucial three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net

Due to the rigid, fused-ring structure of asenapine, its docked conformations have served as templates for pharmacophore development. researchgate.net One such model identified key features including aromatic moieties and a hydrogen-bond donor/cation group as essential for interaction. researchgate.net These computational models are valuable for virtual screening efforts to identify new molecules with similar activity profiles. researchgate.net For instance, a structure-based pharmacophore model was used to screen for potential inhibitors of the COVID-19 main protease, which successfully identified asenapine among other drugs, suggesting its scaffold could interact with diverse biological targets. asu.edu.jo These modeling studies help to rationalize the polypharmacology of asenapine—its ability to bind with high affinity to multiple receptors—and guide the discovery of new compounds. hse.ru

Preclinical Neurobiological and Behavioral Research Methodologies

Animal Models for Neuropharmacological Evaluation

Animal models play a pivotal role in the neuropharmacological assessment of potential antipsychotic compounds. These models are designed to replicate specific behavioral or neurochemical abnormalities observed in human psychiatric conditions, thereby providing a platform to test the therapeutic potential of novel drugs like asenapine (B1667633). nih.govtandfonline.com

Models of Psychotic-like Behavior

Several well-validated animal models are employed to predict the antipsychotic efficacy of a compound by assessing its ability to counteract behaviors induced by dopaminemimetic agents or to measure sensorimotor gating and conditioned responses. nih.govnih.govoup.comnih.govresearchgate.net

Apomorphine-Induced Locomotor Activity Studies

A common method to screen for antipsychotic potential involves the use of dopamine (B1211576) agonists like apomorphine (B128758) or amphetamine to induce hyperlocomotion in rodents, a behavior considered analogous to the positive symptoms of psychosis. The ability of a test compound to attenuate this induced hyperactivity is predictive of its antipsychotic action. nih.govnih.govresearchgate.net

In studies with adult rats, the administration of amphetamine resulted in a significant increase in locomotor activity. Pre-treatment with asenapine was found to dose-dependently reverse this amphetamine-induced hyperlocomotion. thepharmstudent.com This suggests that asenapine effectively blocks dopamine D2 receptors, a key mechanism for its antipsychotic effects. thepharmstudent.com Research has shown asenapine to be highly potent in this assay, with activity observed at a dose of 0.03 mg/kg. nih.govnih.gov

Table 1: Effect of Asenapine on Amphetamine-Induced Locomotor Activity An interactive data table will be available in a future version.

| Study Parameter | Observation | Supporting Evidence |

|---|---|---|

| Model | Amphetamine-stimulated locomotor activity in rats | nih.govnih.gov |

| Effect of Asenapine | Potently reversed amphetamine-induced hyperactivity | nih.govthepharmstudent.com |

| Active Dose | 0.03 mg/kg | nih.govnih.gov |

Prepulse Inhibition (PPI) of Startle Reflex Assessment

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. nih.govcpn.or.kr Deficits in PPI are observed in patients with schizophrenia and are considered a model of sensorimotor gating deficits. cpn.or.krtaconic.com The ability of a drug to restore PPI disrupted by dopamine agonists like apomorphine is a strong indicator of its antipsychotic potential. tandfonline.comnih.gov

In preclinical studies, asenapine has demonstrated potency in reversing apomorphine-induced disruptions of PPI in rats. nih.govtga.gov.au The potency of asenapine in this model was found to be greater than that of other atypical antipsychotics like olanzapine (B1677200) and risperidone, which may be attributed to its higher affinity for D2 receptors. thepharmstudent.com Studies have shown that asenapine is effective in this assay at a dose of 0.03 mg/kg. nih.govnih.gov

Conditioned Avoidance Response (CAR) Studies

The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the efficacy of antipsychotic drugs. nih.govresearchgate.net In this test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this learned avoidance behavior. nih.gov

Asenapine has been shown to effectively block the conditioned avoidance response in preclinical studies, which is predictive of its antipsychotic activity. oup.comoup.com Repeated administration of asenapine has been found to induce a sensitization effect, meaning its ability to disrupt the avoidance response increases with successive treatments. nih.govunl.edu This effect was observed to be long-lasting. unl.edu Furthermore, adolescent exposure to asenapine resulted in a sensitized inhibition of avoidance responding that persisted into adulthood. nih.gov

Models for Cognitive Function Research

Cognitive impairment is a core feature of schizophrenia, and there is a significant need for treatments that can address these deficits. psychiatria-danubina.com Animal models are used to investigate the potential cognitive-enhancing effects of compounds like asenapine. nih.govtandfonline.com

In studies using normal, healthy rats, asenapine, much like olanzapine and risperidone, did not show an improvement in cognitive performance in tasks such as the delayed non-match to place (DNMTP) and the five-choice serial reaction time (5-CSRT) task. nih.govnih.govresearchgate.net In fact, at doses higher than those required for its antipsychotic effects, asenapine was found to impair cognitive performance, an effect also seen with olanzapine and risperidone. nih.govnih.govresearchgate.net

However, in a primate model where cognitive deficits were induced by the administration of phencyclidine (PCP), asenapine demonstrated the ability to improve executive function. nih.govpsychiatria-danubina.com Monkeys treated with asenapine after PCP exposure showed significant improvements in reversal learning tasks, and these improvements were maintained with continued administration. nih.govresearchgate.netpsychiatria-danubina.com

Neurochemical Alterations in Specific Brain Regions

The therapeutic effects of asenapine are believed to be mediated through its interaction with various neurotransmitter systems in specific brain regions. nih.govtandfonline.comresearchgate.netpsychiatria-danubina.com Preclinical studies have investigated the neurochemical changes induced by asenapine to better understand its mechanism of action.

Asenapine has been shown to preferentially increase the levels of dopamine, norepinephrine (B1679862), and acetylcholine (B1216132) in cortical and limbic brain areas. tandfonline.com In monkeys treated with PCP to model cognitive deficits, asenapine administration led to an increase in dopamine and serotonin (B10506) turnover in several brain regions. nih.govresearchgate.net Notably, asenapine reversed the PCP-induced depletion of dopamine in the central amygdala. nih.govresearchgate.net A significant finding was the amelioration of a PCP-induced deficit in serotonin utilization in the orbitofrontal cortex and nucleus accumbens, which correlated with its efficacy in reversing cognitive deficits. researchgate.net

Furthermore, repeated treatment with asenapine in rats has been found to increase the binding of α1- and α2-adrenergic receptors in the medial prefrontal cortex and dorsolateral frontal cortex. oup.comoup.com Despite having no significant affinity for muscarinic receptors, asenapine also produced regionally selective increases in the binding of M1-M5 muscarinic cholinergic receptors in the medial prefrontal cortex, dorsolateral frontal cortex, and specific regions of the hippocampus (CA1 and CA3). oup.comoup.com

Table 2: Neurochemical Effects of Asenapine in Preclinical Models An interactive data table will be available in a future version.

| Brain Region | Neurotransmitter/Receptor System | Observed Effect of Asenapine | Supporting Evidence |

|---|---|---|---|

| Cortical & Limbic Areas | Dopamine, Norepinephrine, Acetylcholine | Preferential increase in levels | tandfonline.com |

| Various Brain Regions (PCP model) | Dopamine & Serotonin Turnover | Increased turnover | nih.govresearchgate.net |

| Central Amygdala (PCP model) | Dopamine | Reversed PCP-induced depletion | nih.govresearchgate.net |

| Orbitofrontal Cortex & Nucleus Accumbens (PCP model) | Serotonin Utilization | Ameliorated PCP-induced deficit | researchgate.net |

| Medial Prefrontal & Dorsolateral Frontal Cortex | α1- and α2-Adrenergic Receptors | Increased binding | oup.comoup.com |

| Medial Prefrontal & Dorsolateral Frontal Cortex, Hippocampus (CA1 & CA3) | M1-M5 Muscarinic Cholinergic Receptors | Increased binding | oup.comoup.com |

Studies on Chronic Administration Effects in Animal Models

Chronic administration of asenapine in animal models has been shown to induce significant neurochemical and behavioral changes. These studies are crucial for understanding the long-term therapeutic effects and neuroadaptations associated with the compound.

In rodent models, long-term treatment with asenapine alters the abundance and density of various neurotransmitter receptors in different brain regions. tandfonline.commdpi.com Specifically, chronic administration affects dopamine, serotonin, glutamate (B1630785), adrenergic, and cholinergic receptor subtypes. tandfonline.commdpi.com For instance, four weeks of twice-daily asenapine administration in rats led to increased muscarinic cholinergic receptor binding in the frontal cortex and hippocampus. nih.govoup.com This is noteworthy as asenapine itself has no significant affinity for muscarinic receptors, suggesting an indirect modulatory effect. nih.govoup.com Similarly, long-term treatment resulted in regionally selective increases in α1- and α2-adrenergic receptor binding in the frontal cortex, likely due to direct receptor blockade. oup.com

Chronic asenapine has also been found to produce dose-dependent and region-specific effects on ionotropic glutamate receptors. tandfonline.com These neuroplastic changes in receptor expression may underlie the therapeutic profile of asenapine. mdpi.comnih.gov

From a neurochemical perspective, prolonged treatment with asenapine has been observed to influence monoamine systems. In rats, 21-day administration of asenapine increased the firing activity of noradrenergic neurons in the locus coeruleus and enhanced serotonergic tone in the hippocampus. nih.gov Furthermore, chronic asenapine treatment in monkeys was shown to increase dopamine and serotonin turnover in several cortical and subcortical brain regions. nih.gov In a study investigating the effects of asenapine on monkeys previously exposed to phencyclidine (PCP), a model for certain aspects of schizophrenia, long-term asenapine administration reversed PCP-induced deficits in serotonin turnover in the orbitofrontal cortex. nih.gov

Behaviorally, chronic asenapine has demonstrated efficacy in animal models of cognitive function. In monkeys with PCP-induced cognitive deficits, long-term asenapine treatment led to substantial and sustained improvements in executive functions, such as reversal learning. tandfonline.comnih.gov In rats, chronic treatment with asenapine was effective in improving subchronic PCP-induced impairments in reversal learning. researchgate.net

The following table summarizes the key findings from chronic administration studies of asenapine in animal models.

Table 1: Effects of Chronic Asenapine Administration in Animal Models

| Animal Model | Duration of Treatment | Key Neurochemical/Behavioral Findings | Reference |

|---|---|---|---|

| Rat | 21 days | Increased firing of noradrenergic neurons; enhanced serotonergic tone. | nih.gov |

| Rat | 4 weeks | Increased muscarinic receptor binding in frontal cortex and hippocampus. | nih.govoup.com |

| Rat | Long-term | Increased α1- and α2-adrenergic receptor binding in frontal cortex. | oup.com |

| Monkey (PCP-treated) | 28 days | Reversed PCP-induced deficits in serotonin turnover; improved executive function. | nih.gov |

In Vitro and Ex Vivo Neurobiological Assays

In vitro studies using brain slices and cell cultures have provided valuable insights into the cellular and synaptic mechanisms of asenapine maleate (B1232345). These preparations allow for the direct application of the compound to neural tissue and the measurement of its effects on neuronal activity.

In rat brain slice preparations, asenapine has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated transmission in the medial prefrontal cortex (mPFC). nih.govresearchgate.net Specifically, low nanomolar concentrations of asenapine significantly enhanced NMDA-induced currents in pyramidal cells. researchgate.net This facilitatory effect was found to be dependent on dopamine D1 receptor activation, as it was blocked by a D1 receptor antagonist. researchgate.net Furthermore, asenapine was able to reverse the blockade of NMDA-induced currents caused by the NMDA receptor antagonist phencyclidine (PCP). researchgate.net

In addition to its effects on NMDA receptors, studies combining asenapine with the selective serotonin reuptake inhibitor (SSRI) escitalopram (B1671245) in rat mPFC slices have demonstrated a facilitation of both NMDA- and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced currents. nih.gov This suggests a synergistic effect on glutamatergic transmission when asenapine is co-administered with an SSRI. nih.gov

Electrophysiological experiments in anesthetized rats, which share methodologies with in vitro brain slice recordings, have further elucidated asenapine's actions. These studies have shown that asenapine potently blocks the inhibitory effects of 5-HT2A and α2-adrenergic receptor activation on the firing of noradrenergic neurons in the locus coeruleus. hres.ca It also blocks D2 receptor-mediated inhibition of dopaminergic neuron activity in the ventral tegmental area. hres.ca

The following table summarizes the key findings from brain slice and cell culture studies investigating the effects of asenapine.

Table 2: Effects of Asenapine in Brain Slice and Cell Culture Studies

| Preparation | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Rat mPFC Slices | Facilitated NMDA-induced currents in pyramidal cells. | Dependent on dopamine D1 receptor activation. | researchgate.net |

| Rat mPFC Slices | Reversed PCP-induced blockade of NMDA currents. | researchgate.net | |

| Rat mPFC Slices | Facilitated NMDA- and AMPA-induced currents when combined with escitalopram. | Synergistic effect on glutamatergic transmission. | nih.gov |

| Anesthetized Rat (Locus Coeruleus) | Blocked inhibitory effects of 5-HT2A and α2-adrenergic receptor activation. | Antagonism at 5-HT2A and α2-adrenergic receptors. | hres.ca |

In vitro and ex vivo neurotransmitter release and uptake assays have been instrumental in characterizing the neurochemical profile of asenapine maleate. These studies typically utilize techniques like microdialysis in freely moving animals to measure changes in extracellular neurotransmitter levels in specific brain regions.

Research has consistently shown that asenapine preferentially increases the efflux of dopamine, norepinephrine, and acetylcholine in cortical and limbic brain areas. tandfonline.commdpi.comresearchgate.net In microdialysis studies in awake, freely moving rats, asenapine was found to significantly increase dopamine efflux in the medial prefrontal cortex (mPFC) and hippocampus. researchgate.net Notably, a higher dose was required to enhance dopamine efflux in the nucleus accumbens, suggesting a preferential effect on cortical and limbic regions. researchgate.net This pattern of preferential cortical dopamine release is a characteristic shared with other atypical antipsychotic drugs. researchgate.net

Asenapine also increases the release of norepinephrine and acetylcholine. tandfonline.com It significantly increased acetylcholine efflux in the mPFC and, at a higher dose, in the hippocampus, but not in the nucleus accumbens. researchgate.net The effects of asenapine on both dopamine and acetylcholine efflux were blocked by a 5-HT1A antagonist, indicating an indirect involvement of 5-HT1A receptor agonism. researchgate.net Furthermore, asenapine increased norepinephrine efflux in both the mPFC and hippocampus. researchgate.net

In contrast to its effects on dopamine, norepinephrine, and acetylcholine, asenapine did not significantly alter the efflux of glutamate or GABA in the mPFC or nucleus accumbens at the doses tested. researchgate.net

When combined with the SSRI escitalopram, low doses of asenapine markedly enhanced the release of dopamine, norepinephrine, and serotonin in the rat mPFC, as well as dopamine release in the nucleus accumbens. nih.gov This suggests a synergistic augmentation of monoaminergic outflow. nih.gov

The following table summarizes the effects of asenapine on neurotransmitter release from in vivo microdialysis studies.

Table 3: Effects of Asenapine on Neurotransmitter Release

| Neurotransmitter | Brain Region | Effect | Reference |

|---|---|---|---|

| Dopamine | Medial Prefrontal Cortex | Increased Efflux | researchgate.netki.se |

| Dopamine | Hippocampus | Increased Efflux | researchgate.net |

| Dopamine | Nucleus Accumbens | Increased Efflux (at higher doses) | researchgate.net |

| Norepinephrine | Medial Prefrontal Cortex | Increased Efflux | researchgate.netki.se |

| Acetylcholine | Medial Prefrontal Cortex | Increased Efflux | researchgate.net |

| Acetylcholine | Hippocampus | Increased Efflux (at higher doses) | researchgate.net |

| Serotonin | Medial Prefrontal Cortex | Increased Efflux | ki.se |

| Glutamate | Medial Prefrontal Cortex, Nucleus Accumbens | No Effect | researchgate.net |

This compound exhibits a broad pharmacological profile, characterized by high affinity for a wide range of neurotransmitter receptors. tandfonline.com In vitro and ex vivo receptor binding and functional assays have been essential in defining this unique signature.

Asenapine demonstrates potent antagonism at multiple serotonin (5-HT), dopamine, α-adrenergic, and histamine (B1213489) receptors, with no appreciable affinity for muscarinic cholinergic receptors. thepharmstudent.comnih.goveuropa.eueuropa.eu Its mechanism of action is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. thepharmstudent.comeuropa.eu Notably, asenapine generally shows a higher affinity for 5-HT2A receptors than for D2 receptors. thepharmstudent.comnih.gov

In vitro binding assays have quantified asenapine's affinity (expressed as Ki, inhibition constant, or pKi, the negative logarithm of Ki) for various human receptor subtypes. It binds with high affinity to numerous receptors, including 5-HT2A, 5-HT2C, 5-HT7, 5-HT6, D2, D3, D4, D1, α1-adrenergic, α2-adrenergic, and H1 receptors. hres.canih.goveuropa.eu Asenapine also acts as a partial agonist at 5-HT1A receptors. mdpi.comcambridge.org

Ex vivo receptor occupancy studies in rats have confirmed that asenapine occupies both D2 and 5-HT2A receptors in the brain in a dose-dependent manner. hres.ca These studies help to establish the relationship between plasma concentrations of the drug and its engagement with its molecular targets in the central nervous system.

Functional assays have further characterized asenapine's activity at these receptors. In vitro assays confirm that asenapine acts as an antagonist at the serotonin, dopamine, adrenergic, and histamine receptors for which it has high affinity. europa.eueuropa.eu Electrophysiological studies have provided in vivo functional evidence of this antagonism, showing that asenapine blocks the effects of agonists at D2, 5-HT2A, and α2-adrenergic receptors. nih.govhres.ca

The following table provides a summary of asenapine's binding affinities for a selection of key human receptors, as determined by in vitro assays.

Table 4: In Vitro Receptor Binding Profile of Asenapine

| Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1A | 2.5 | Partial Agonist | hres.cacambridge.org |

| 5-HT2A | 0.06 | Antagonist | nih.goveuropa.eueuropa.eu |

| 5-HT2C | 0.03 | Antagonist | nih.goveuropa.eueuropa.eu |

| 5-HT6 | 1.3 | Antagonist | nih.goveuropa.eu |

| 5-HT7 | 1.3 | Antagonist | nih.goveuropa.eu |

| D1 | 1.4 | Antagonist | hres.canih.gov |

| D2 | 1.3 | Antagonist | nih.goveuropa.eueuropa.eu |

| D3 | 0.42 | Antagonist | nih.goveuropa.eu |

| D4 | 1.1 | Antagonist | nih.gov |

| α1-Adrenergic | 1.2 | Antagonist | nih.goveuropa.eu |

| α2-Adrenergic | 1.2 | Antagonist | nih.goveuropa.eu |

| H1 | 1.0 | Antagonist | hres.caeuropa.eu |

Sensitization and Tolerance Research in Preclinical Models

Preclinical research has investigated whether repeated administration of asenapine leads to behavioral sensitization (an enhancement of the drug's effects) or tolerance (a reduction in the drug's effects). These phenomena are important for understanding the long-term efficacy and potential for side effects of antipsychotic medications.

Studies in rats have demonstrated that repeated treatment with asenapine can induce a sensitization effect in established preclinical tests of antipsychotic activity. nih.govnih.gov Specifically, in the conditioned avoidance response (CAR) and phencyclidine (PCP)-induced hyperlocomotion models, daily administration of asenapine for five consecutive days resulted in a progressive increase in its inhibitory effects in a dose-dependent manner. nih.govnih.gov This indicates that the behavioral response to asenapine becomes stronger with repeated exposure.

Furthermore, this sensitization appears to be long-lasting. unl.edu After a drug-free period following the initial 5-day treatment, rats previously treated with asenapine still showed a significantly enhanced response when challenged again with asenapine. nih.govnih.gov This suggests a persistent neuroadaptation.

Research has also explored cross-sensitization between asenapine and other atypical antipsychotics. Rats that were sensitized to asenapine also showed an increased response to a subsequent challenge with olanzapine, and to a lesser extent, clozapine (B1669256). nih.govnih.gov This suggests a shared underlying mechanism of action and predicts that the behavioral profile of asenapine may be more similar to that of olanzapine. nih.govnih.gov

In contrast to sensitization, some studies have looked at the potential for tolerance to develop. One electrophysiological study found that while two days of asenapine administration partially prevented the inhibitory effects of a D2 agonist, this effect was lost after 21 days of treatment. nih.gov The authors suggested this could indicate adaptive changes leading to D2 receptor sensitization or tolerance to the D2 blocking effect of asenapine over time. nih.gov However, the predominant finding in behavioral models is sensitization. nih.govnih.gov

The following table summarizes the key findings from sensitization and tolerance research on asenapine in preclinical models.

Table 5: Sensitization and Tolerance to Asenapine in Preclinical Models

| Animal Model | Test Paradigm | Key Findings | Reference |

|---|---|---|---|

| Rat | Conditioned Avoidance Response (CAR) | Repeated administration induced a progressive, dose-dependent sensitization. | nih.govnih.gov |

| Rat | PCP-induced Hyperlocomotion | Repeated administration induced a progressive, dose-dependent sensitization. | nih.govnih.gov |

| Rat | CAR and PCP-induced Hyperlocomotion | Asenapine-sensitized rats showed cross-sensitization to olanzapine and clozapine. | nih.govnih.gov |

| Rat | CAR | Asenapine-induced sensitization is long-lasting. | unl.edu |

Advanced Analytical and Characterization Research

Chromatographic Methodologies for Research Applications

Chromatographic techniques are fundamental in the analysis of asenapine (B1667633) maleate (B1232345), facilitating its quantification in various matrices and the identification of related substances. High-performance liquid chromatography (HPLC) stands out as the most extensively utilized method, with numerous applications in research and quality control.

High-Performance Liquid Chromatography (HPLC) Development and Validation

The development and validation of HPLC methods for asenapine maleate are crucial for ensuring accurate and reliable analytical results. These methods are tailored to specific applications, such as determining the drug's concentration in dissolution media or quantifying it in lipid-based nanoformulations. mdpi.comnih.gov Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure parameters like linearity, accuracy, precision, specificity, and robustness meet stringent criteria. researchgate.netnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of this compound. researchgate.net This is due to the non-polar nature of asenapine, which allows for effective separation on a non-polar stationary phase (like C18) with a polar mobile phase. researchgate.netresearchgate.netsaspublishers.com

Several RP-HPLC methods have been developed and validated for the estimation of this compound in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.netscholarsresearchlibrary.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netscholarsresearchlibrary.cominnovareacademics.in Detection is commonly carried out using a UV detector at wavelengths around 227 nm, 232 nm, or 270 nm. researchgate.netinnovareacademics.innih.gov

The following tables summarize the chromatographic conditions of various developed RP-HPLC methods:

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 innovareacademics.in | Method 3 researchgate.net |

| Column | Hiber C18 (250x4.6 mm, 5 µm) | BDS Y Persil C18 (250 x 4.6 mm, 5 µm) | C18 column |

| Mobile Phase | 0.05 M potassium dihydrogen phosphate (B84403) : acetonitrile (B52724) (60:40, v/v), pH 2.7 | 0.1% orthophosphoric acid and methanol (65:35 v/v) | Methanol, n-butanol and glacial acetic acid (60:20:20 v/v) |

| Flow Rate | 1.0 mL/min | 1 mL/min | 1ml/min |

| Detection Wavelength | 270 nm | 227 nm | 270 nm |

| Retention Time | 4.2 min | 6.781 min | 1.9 min |

| Linearity Range | 0-150 µg/mL | 100-300 µg/ml | 10-100 µg/ml |

Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of a drug by separating the intact drug from its degradation products. nih.gov For this compound, such methods have been developed and validated to demonstrate specificity in the presence of impurities and degradation products formed under various stress conditions like acid and alkali hydrolysis, oxidation, heat, and light. nih.govinnovareacademics.innih.goviajps.com

Forced degradation studies are conducted to produce these degradation products. researchgate.net The results of these studies help in understanding the degradation pathways of the drug. researchgate.net For instance, one study showed that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, but the developed HPLC method could effectively separate the drug peak from the degradation product peaks. innovareacademics.innih.gov Another study indicated no significant degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress. nih.gov

The ability to resolve asenapine from its degradation products is a key feature of these methods, ensuring that the analytical results accurately reflect the concentration of the active pharmaceutical ingredient. innovareacademics.innih.gov

The table below outlines the degradation of Asenapine under different stress conditions as reported in one study. iajps.com

| Stress Condition | % Degradation |

| Acid Hydrolysis | 2.17 |

| Base Hydrolysis | 0.02 |

| Oxidation with Peroxide | 0.55 |

| Thermal Degradation | 1.60 |

| Photolytic Degradation | 0.05 |

Gas Chromatography (GC) Applications

While HPLC is the more common technique, gas chromatography-mass spectrometry (GC-MS) has been employed for the analysis of asenapine in specific contexts, such as in postmortem samples and for its determination in maggots. nih.govindexcopernicus.com

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite and Degradation Product Identification

Coupled techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the identification and characterization of metabolites and degradation products of this compound. derpharmachemica.com LC-MS/MS offers high sensitivity and selectivity, allowing for the determination of asenapine and its metabolites in complex biological matrices like human plasma and urine. nih.gov

Several LC-MS/MS methods have been developed for the quantification of asenapine and its inactive metabolites, such as N-desmethyl asenapine (DMA) and asenapine-N-glucuronide (ASG). nih.gov These methods typically involve a straightforward liquid-liquid extraction procedure for sample preparation. nih.gov One study detailed an LC-MS/MS assay where the protonated precursor to product ion transitions monitored were m/z 286.1 → 166.0 for asenapine. nih.gov

GC-MS has also been utilized for identifying asenapine in biological samples. nih.gov Furthermore, LC-MS/MS and MSn analysis have been instrumental in elucidating the fragmentation patterns and masses of degradation products formed under stress conditions, without the need for their isolation from the reaction mixtures. researchgate.net One of the identified degradation products in asenapine tablets is the N-oxide of asenapine. fda.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

UV-Visible Spectrophotometry : This technique is widely used for the quantitative determination of this compound in bulk and pharmaceutical formulations. ijmca.comresearchgate.net The maximum absorbance (λmax) of this compound is typically observed around 269-270 nm in solvents like 0.1N HCl or methanol. ijmca.comresearchgate.net UV spectrophotometric methods have been developed and validated, demonstrating good linearity over a range of concentrations. ijmca.com

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and to investigate potential interactions between the drug and excipients in a formulation. tandfonline.comglobalresearchonline.net The characteristic peaks in the FTIR spectrum of this compound include those corresponding to aromatic C-H stretching, C=O stretching, and C-Cl stretching. tandfonline.com For example, one study reported characteristic peaks at 3032 cm⁻¹ (O-H stretching), 1700 cm⁻¹ (C=O stretching), and 1192 cm⁻¹ (aromatic Cl stretching). tandfonline.com The absence of shifts in these peaks in a drug-excipient mixture indicates no chemical interaction. globalresearchonline.net

Mass Spectrometry (MS) : As mentioned in the coupled techniques section, mass spectrometry, particularly in tandem with chromatography (LC-MS/MS, GC-MS), is crucial for identifying and characterizing asenapine, its metabolites, and degradation products by providing information about their molecular weight and fragmentation patterns. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique used to characterize the physical state of this compound. It can determine the melting point of the crystalline drug. For this compound, a crystalline drug, the melting point has been reported to be around 154°C. globalresearchonline.net

Electrophoretic Separation Techniques

The enantiomers of this compound have been successfully separated for the first time using cyclodextrin-modified capillary zone electrophoresis. nih.gov In these studies, various cyclodextrins (CDs) were screened for their effectiveness as chiral selectors, with β-cyclodextrin (β-CD) proving to be the most effective. researchgate.netnih.gov

To achieve optimal separation, an orthogonal experimental design was employed, systematically altering parameters such as the concentration of the background electrolyte, pH, the addition of an organic modifier, capillary temperature, and the applied voltage. researchgate.netnih.gov This optimization led to a validated method capable of baseline separation of the asenapine enantiomers with a resolution (Rs) of 2.40 ± 0.04. researchgate.netnih.gov The validated method demonstrated sensitivity, linearity, accuracy, and precision, conforming to ICH guidelines. nih.gov

The optimal conditions for chiral separation were determined as follows:

Background Electrolyte: 160 mM TRIS-acetate buffer (pH 3.5) researchgate.netnih.gov

Chiral Selector: 7 mM β-CD researchgate.netnih.gov

Temperature: 20 °C researchgate.netnih.gov

Applied Voltage: 15 kV researchgate.netnih.gov

Thermal Analysis for Material Characterization

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the physical state and thermal properties of this compound. DSC studies confirm that pure this compound exists in a crystalline state. globalresearchonline.nettandfonline.com This is characterized by a sharp, distinct endothermic peak on the DSC thermogram, which corresponds to its melting point.

Research findings show some variation in the precise melting point, which can be attributed to different experimental conditions such as the heating rate. DSC analysis is typically performed under a nitrogen purge at heating rates between 5 °C/min and 10 °C/min. kcl.ac.uknih.gov The technique is also critical for characterizing formulations; the absence of the drug's characteristic melting peak in a formulation indicates its conversion from a crystalline to an amorphous state, suggesting molecular dispersion within a carrier matrix. tandfonline.comnih.gov

| Observed Melting Point/Peak | Enthalpy of Fusion (ΔH) | Reference |

|---|---|---|

| 141.72 °C | Not Reported | ucl.ac.uk |

| 146 °C | 105 J/g | tandfonline.com |

| ~146 °C | Not Reported | nih.gov |

| 154 °C (Melting range: 141-162 °C) | Not Reported | globalresearchonline.net |

X-Ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing information on polymorphism, crystal structure, and crystallinity.

Powder X-Ray Diffraction (PXRD) is a fundamental tool for identifying and differentiating various crystalline forms (polymorphs) of a drug substance. This compound is known to exist in multiple polymorphic forms, each with a unique PXRD pattern. googleapis.com

Two primary polymorphic forms of this compound are the monoclinic (Form H) and orthorhombic (Form L) forms. google.comgoogle.com The monoclinic form is generally considered more stable at ambient temperatures, while the orthorhombic form has also been well-characterized. google.comfda.gov Research has also identified other polymorphic forms, designated as Form G, G1, and G2, each with distinct PXRD patterns. google.comgoogleapis.com For example, Form G is characterized by peaks at 4.5°, 8.7°, and 27.7° 2θ, while Form G1 shows peaks at 10.1°, 10.7°, 12.1°, 17.1°, 20.0°, 22.4°, and 24.4° 2θ. google.com Another crystalline form, designated Form II, has been identified with characteristic peaks at approximately 19.8±0.1 and 25.1±0.1 degrees 2-theta. google.com

The table below presents the characteristic PXRD peaks for several identified polymorphic forms of this compound.

| Polymorphic Form | Characteristic PXRD Peaks (2θ) |

| Form G | 4.5°, 8.7°, 27.7° google.com |

| Form G1 | 10.1°, 10.7°, 12.1°, 17.1°, 20.0°, 22.4°, 24.4° google.com |

| Form G2 | 6.6°, 9.2°, 10.4°, 13.2°, 16.8°, 18.5°, 20.1°, 21.2°, 21.8° google.com |

| Monoclinic Form | 9.5, 20.3, 21.9, 23.3, 25.1, 26.1, 26.6, 29.0, or 29.9±0.2 google.com |

| Form II | 19.8±0.1, 25.1±0.1 google.com |

PXRD is also instrumental in the study of this compound co-crystals, which are crystalline structures composed of this compound and a co-former. Research has shown that the formation of co-crystals can enhance the solubility and dissolution rate of this compound. researchgate.netnih.gov PXRD patterns of these co-crystals are distinct from those of the individual components, confirming the formation of a new crystalline phase. researchgate.netnih.govingentaconnect.com For instance, co-crystals of this compound with nicotinamide (B372718) have been successfully prepared and characterized by PXRD, which showed that the resulting mixture was crystalline. researchgate.netnih.gov

Furthermore, PXRD is used to assess the crystallinity of this compound in various formulations. In the development of nanostructured lipid carriers (NLCs) for this compound, PXRD analysis of the pure drug revealed sharp peaks indicative of its crystalline nature. tandfonline.com In contrast, the PXRD pattern of the this compound-loaded NLCs showed the absence of these distinct peaks, suggesting that the drug was in an amorphous or molecularly dispersed state within the carrier. tandfonline.com

While PXRD is excellent for identifying crystalline forms, single crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional atomic arrangement within a crystal. This technique is the gold standard for elucidating the absolute crystal structure of a compound.

The detailed structural information obtained from SCXRD is invaluable for computational modeling and for understanding the structure-property relationships that govern the stability, solubility, and bioavailability of this compound.

Computational and Theoretical Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the potential interactions of asenapine (B1667633) maleate (B1232345) with various biological targets and delivery systems. These computational techniques provide valuable insights into the binding mechanisms, affinities, and structural requirements for molecular recognition.

Receptor-Ligand Interaction Predictions

Molecular docking simulations have been employed to predict the binding of asenapine to its target receptors. The efficacy of asenapine is thought to be mediated by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tga.gov.au Docking studies help to visualize and understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that anchor asenapine within the binding pockets of these receptors.

In a drug repurposing study, docking experiments were used to investigate asenapine's potential as an inhibitor for Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII). The simulations showed that asenapine forms several binding interactions within the catalytic sites of CaMKIIα and CaMKIIβ. openmedicinalchemistryjournal.com Another study focused on the interaction of asenapine with bio-enhancers and the enzymes CYP1A2 and CYP3A4. manipal.edu Molecular docking was used to screen bio-enhancer molecules, and the results indicated significant interactions between asenapine and these metabolic enzymes. manipal.eduresearchgate.net

Furthermore, docking studies have been utilized to understand the interaction of asenapine maleate with components of drug delivery systems. For instance, research on phospholipid complexes showed that asenapine can form a complex with phosphatidylcholine. confederationcollege.caresearchgate.net The docking patterns revealed electrostatic interactions between the tertiary amine group of asenapine and the ether group of the macromolecule. researchgate.net Similarly, in the context of transdermal patches, molecular docking revealed the formation of hydrogen bonds between asenapine-methoxypropionic acid (ASE-MA) and the pressure-sensitive adhesive. researchgate.net

Binding Affinity Computations

Computational methods are also used to estimate the binding affinity of this compound to its targets, often expressed as binding energy. In a study investigating asenapine's interaction with phosphatidylcholine, the complex exhibited a binding energy of -3.86 kcal/mol. confederationcollege.caresearchgate.net

In research aimed at enhancing oral bioavailability, the binding of this compound with various cyclodextrins was explored. Molecular dynamics simulations computed the free energy of binding, showing that this compound binds strongly with Capsitol® with a δGPB of -15.93 kcal/mol, and with HPβCD with a δGPB of -9.9 kcal/mol. sci-hub.se

Docking score is another metric used to quantify binding affinity. In a study screening bio-enhancers, quercetin (B1663063) showed the highest docking score with the metabolic enzymes CYP1A2 (-10.6) and CYP3A4 (-9.34). researchgate.net

| Ligand | Receptor/Binding Partner | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Asenapine | Phosphatidylcholine | Binding Energy (kcal/mol) | -3.86 | confederationcollege.caresearchgate.net |

| This compound | Capsitol® | Free Energy of Binding (δGPB, kcal/mol) | -15.93 | sci-hub.se |

| This compound | HPβCD | Free Energy of Binding (δGPB, kcal/mol) | -9.9 | sci-hub.se |

| Quercetin (as bio-enhancer for Asenapine) | CYP1A2 | Docking Score | -10.6 | researchgate.net |

| Quercetin (as bio-enhancer for Asenapine) | CYP3A4 | Docking Score | -9.34 | researchgate.net |

Chiral Recognition Mechanism Investigations

Asenapine possesses two chiral centers and is developed as a racemate. ijmca.com Understanding the chiral recognition mechanisms is crucial for separating its enantiomers. Studies have utilized cyclodextrin-modified capillary zone electrophoresis for the chiral separation of asenapine enantiomers. researchgate.netresearchgate.net While β-cyclodextrin proved to be an effective chiral selector, the precise mechanism of chiral recognition is not fully understood. researchgate.net Computational docking has been proposed as a method to gain insight into the analyte-chiral selector binding simulations. researchgate.net NMR spectroscopy and molecular modeling are also employed to characterize these chiral recognition mechanisms. scispace.comkolabtree.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity and spectroscopic properties. For instance, studies have used quantum chemical methods to analyze the molecular structure and spectroscopic (FT-IR, FT-Raman) and electronic (UV-Vis, HOMO-LUMO) properties of asenapine. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its environment over time. These simulations have been used to study the binding of asenapine with various molecules and to understand the stability of the resulting complexes.

In the context of enhancing bioavailability, MD simulations showed that this compound forms a greater number of hydrogen bonds with Capsitol® (approximately 5-6) compared to other cyclodextrins. sci-hub.se Another study used MD simulations to model the interactions between bio-enhancers and the liver enzymes CYP1A2 and CYP3A4, analyzing parameters like binding scores and energy minimization. manipal.edu These simulations revealed significant interactions, with quercetin showing a greater association with the proteins during the molecular dynamics run. manipal.eduresearchgate.net

Furthermore, MD simulations have been used to investigate the effect of asenapine-methoxypropionic acid (ASE-MA) on skin permeability for transdermal patch formulations. The results confirmed that ASE-MA affects lipid fluidity and the conformation of keratin. researchgate.net

Pharmacophore Modeling and Virtual Screening

Computational techniques such as pharmacophore modeling and virtual screening have been instrumental in identifying novel therapeutic applications for existing drugs, a strategy known as drug repurposing. This compound has been a subject of such investigations, leading to its identification as a potential candidate for uses beyond its primary indication as an atypical antipsychotic.

One area of research has focused on its potential anticancer properties. In a notable study, a structure-based high-throughput virtual screening was conducted to identify direct binders to the survivin homodimerization domain. researchgate.netnih.gov Survivin is a protein that is overexpressed in many cancer cells and is involved in inhibiting apoptosis (programmed cell death). This virtual screening identified this compound (AM) as a compound with the potential to bind directly to this domain. researchgate.netnih.gov Subsequent in vitro testing confirmed that asenapine could significantly affect the viability of lung, colon, and brain cancer cell lines. researchgate.netnih.gov The direct interaction between asenapine and the survivin protein was further corroborated by surface plasmon resonance. researchgate.netnih.gov These findings highlight the utility of virtual screening in uncovering new anticancer applications for established drugs like asenapine. nih.gov

Another repurposing study employed docking simulations to investigate the potential of asenapine as an inhibitor of the Ca2+/calmodulin-dependent protein kinase II (CaMKII). researchgate.netopenmedicinalchemistryjournal.com CaMKII is a key protein in the brain, and its inhibition is considered a promising strategy for treating various neurological disorders. researchgate.net The study performed docking experiments with asenapine and other known CaMKII inhibitors. researchgate.netopenmedicinalchemistryjournal.com The results showed that asenapine could anchor within the catalytic sites of CaMKIIα and CaMKIIβ, indicating a potential inhibitory interaction. researchgate.netopenmedicinalchemistryjournal.com Enzymatic assays later confirmed that asenapine inhibits these CaMKII isoforms in the micromolar range, suggesting it could be a lead compound for developing new CaMKII inhibitors. researchgate.netopenmedicinalchemistryjournal.com This research underscores how receptor-based virtual screening can successfully identify new therapeutic targets for existing drugs. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Table 1: Virtual Screening and Docking Studies of this compound

| Study Focus | Target Protein | Computational Method | Key Finding | Citation |

|---|---|---|---|---|

| Anticancer Properties | Survivin | Structure-based high-throughput virtual screening | Identified this compound as a direct binder to the survivin homodimerization domain. | researchgate.netnih.govresearchgate.net |

| Neurological Disorders | CaMKIIα and CaMKIIβ | Docking simulations | Showed binding interactions of asenapine within the catalytic sites of CaMKII isoforms. | researchgate.netopenmedicinalchemistryjournal.com |

Bio-enhancer Interaction Studies (In Silico)

The oral bioavailability of this compound is known to be low, primarily due to significant metabolism in the gut and liver. researchgate.net In silico studies have been conducted to explore the potential of bio-enhancers to improve its bioavailability by inhibiting the metabolic enzymes responsible for its breakdown. manipal.eduresearchgate.net

A key study focused on the interaction between natural bio-enhancers and the cytochrome P450 enzymes CYP1A2 and CYP3A4, which are crucial for the metabolism of asenapine. manipal.eduresearchgate.net Using a molecular modeling platform, researchers screened a list of bio-enhancer molecules to identify those with the strongest potential to interact with and inhibit these enzymes. researchgate.netresearchgate.net The in-silico analysis involved molecular docking to predict the binding affinity and intermolecular interactions between the bio-enhancers and the enzymes. manipal.eduresearchgate.net

Among the bio-enhancers screened, quercetin demonstrated the most promising results. researchgate.netresearchgate.net It exhibited the highest docking score and the best intermolecular interactions with both CYP1A2 and CYP3A4. researchgate.netresearchgate.net Molecular dynamics simulations further confirmed a greater association of quercetin with these proteins. researchgate.netresearchgate.net The high docking scores suggest a strong binding affinity, which could translate to the inhibition of the enzymes' metabolic activity. manipal.eduresearchgate.net This inhibition would, in turn, reduce the first-pass metabolism of this compound, potentially leading to a longer duration of action in the body and enhanced oral bioavailability. researchgate.net These in-silico findings provided a strong rationale for subsequent in-vivo pharmacokinetic studies, which confirmed that quercetin could significantly increase the plasma concentrations of this compound. manipal.edu

Table 2: In Silico Docking Scores of Quercetin with Metabolic Enzymes

| Bio-enhancer | Target Enzyme | Docking Score | Induced Fit Docking Score | Citation |

|---|---|---|---|---|

| Quercetin | CYP1A2 | -10.6 | -989.65 | researchgate.netresearchgate.net |

| Quercetin | CYP3A4 | -9.34 | -906.76 | researchgate.netresearchgate.net |

Advanced Research in Formulation Science for Delivery Mechanisms

Nanoparticle-Based Delivery Systems Research

Nanoparticle-based delivery systems are being extensively investigated for asenapine (B1667633) maleate (B1232345) to improve its delivery to the central nervous system and increase its low oral bioavailability, which is under 2% due to significant first-pass metabolism in the liver. kcl.ac.ukresearchgate.net These systems include Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), which offer advantages like biocompatibility and the potential for controlled drug release. wisdomlib.org

Nanostructured Lipid Carriers (NLCs) Development and Characterization

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles designed to improve drug loading and prevent drug expulsion during storage. For asenapine maleate, NLCs have been developed to enhance brain delivery and oral bioavailability. kcl.ac.uktandfonline.com

In one study, this compound-loaded NLCs were optimized using a systematic Quality-by-Design (QbD) approach. The optimized formulation consisted of Glyceryl Monostearate as the solid lipid, Capmul MCM as the liquid lipid, and Gelucire 44/14 as the surfactant. tandfonline.com These NLCs exhibited favorable physicochemical properties, including a small particle size and high entrapment efficiency, which are crucial for effective drug delivery. tandfonline.comnih.gov Characterization studies using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have shown that this compound exists in an amorphous state within the lipid matrix of the NLCs. nih.gov

The table below summarizes the characteristics of an optimized this compound-loaded NLC formulation. tandfonline.com

| Parameter | Value |

| Particle Size | 97.6 ± 2.48 nm |

| Zeta Potential | -20.0 ± 1.5 mV |

| Entrapment Efficiency | 96.74 ± 1.28% |

Data from a study on optimized this compound-loaded NLCs.

Another study focused on developing asenapine-loaded NLCs for intranasal delivery to the brain. The optimized formulation in this research showed a particle size of 167.30 ± 7.52 nm and an entrapment efficiency of 83.50 ± 2.48%. scispace.com

Solid Lipid Nanoparticles (SLNs) Research

Solid Lipid Nanoparticles (SLNs) represent an earlier generation of lipid nanoparticles that have also been successfully formulated with this compound to improve its oral delivery. wisdomlib.orgnih.gov Research has demonstrated that SLNs can significantly enhance the oral bioavailability of this compound. tandfonline.com